(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
(6-Chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic small molecule characterized by a benzothiazine-1,1-dioxide core substituted with a 6-chloro group, a p-tolyl (4-methylphenyl) group at position 4, and a 4-methylpiperidin-1-yl methanone moiety at position 2.
Synthetically, the compound likely follows pathways analogous to those described for related benzothiazine derivatives. For instance, nucleophilic substitution or coupling reactions involving sulfonyl chlorides (e.g., ) or alkylation steps (e.g., methyl iodide in ) may be employed to introduce the 4-methylpiperidine and p-tolyl groups. Crystallographic characterization, if performed, could utilize the SHELX software suite for refinement, as noted in .
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-3-6-18(7-4-15)25-14-21(22(26)24-11-9-16(2)10-12-24)29(27,28)20-8-5-17(23)13-19(20)25/h3-8,13-14,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLXWOLXMJTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112732 | |
| Record name | Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251614-49-9 | |
| Record name | Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251614-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [6-chloro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone, often referred to as a benzo[b]thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClN2O3S, with a molecular weight of 388.87 g/mol. The structure includes a chloro group and a dioxido moiety, which are critical for its biological interactions.
Research indicates that compounds in the benzo[b]thiazine class may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO could lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders .
- Anticancer Activity : Some derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is attributed to their ability to interfere with cell signaling pathways related to proliferation and survival .
Biological Activity Data
Case Studies
- Antidepressant Effects : A study investigated the effects of similar compounds on MAO inhibition and found significant antidepressant-like activity in animal models. The results indicated a dose-dependent increase in serotonin levels following treatment with the compound .
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells by activating caspase pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .
- Antimicrobial Studies : Preliminary tests have shown that this compound exhibits antibacterial activity against certain Gram-positive bacteria. Further research is required to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Substituent Effects
- Aromatic Ring Substitutions: The p-tolyl group in the target compound introduces steric bulk and lipophilicity compared to the 3-fluorophenyl group in . Methyl groups (p-tolyl) may enhance membrane permeability, while fluorine (3-fluorophenyl) can improve electronic effects and metabolic stability .
Piperidine/Piperazine Moieties :
Heterocyclic Core Variations
- Benzothiazine vs. Benzodiazepine/Pyrimidine: The benzothiazine-1,1-dioxide core (target compound) provides a planar, electron-deficient system distinct from the diazepinone () or pyrimidine () cores. Such differences influence binding to biological targets; e.g., sulfone groups may interact with cysteine residues in enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
